molecular formula C13H12O3 B029862 4'-Hydroxy-3-phenoxybenzyl Alcohol CAS No. 63987-19-9

4'-Hydroxy-3-phenoxybenzyl Alcohol

Cat. No.: B029862
CAS No.: 63987-19-9
M. Wt: 216.23 g/mol
InChI Key: PJOAGCNCAOJNKZ-UHFFFAOYSA-N
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Description

4-[3-(Hydroxymethyl)phenoxy]phenol is an organic compound with the molecular formula C13H12O3 It is a phenol derivative characterized by the presence of a hydroxymethyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Hydroxymethyl)phenoxy]phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzyl alcohol with 4-bromophenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 4-[3-(Hydroxymethyl)phenoxy]phenol may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Hydroxymethyl)phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Hydroxymethyl)phenoxy]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Hydroxymethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The phenol group can donate hydrogen atoms to neutralize reactive oxygen species, while the hydroxymethyl group can enhance its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Hydroxymethyl)phenoxy]phenol
  • 4-[3-(Hydroxymethyl)phenoxy]benzonitrile
  • 4-[3-(Hydroxymethyl)phenoxy]benzoic acid

Uniqueness

4-[3-(Hydroxymethyl)phenoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-[3-(hydroxymethyl)phenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOAGCNCAOJNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70981711
Record name 4-[3-(Hydroxymethyl)phenoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70981711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63987-19-9
Record name Benzenemethanol, 3-(4-hydroxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063987199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Hydroxymethyl)phenoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70981711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Hydroxy-3-phenoxybenzyl Alcohol
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4'-Hydroxy-3-phenoxybenzyl Alcohol
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4'-Hydroxy-3-phenoxybenzyl Alcohol
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4'-Hydroxy-3-phenoxybenzyl Alcohol
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4'-Hydroxy-3-phenoxybenzyl Alcohol
Reactant of Route 6
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4'-Hydroxy-3-phenoxybenzyl Alcohol

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